1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure It contains a chloro group, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound, followed by the introduction of the methylthio and trifluoromethoxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H10ClF3O2S |
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Molecular Weight |
298.71 g/mol |
IUPAC Name |
1-chloro-1-[3-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)7-3-4-8(9(5-7)18-2)17-11(13,14)15/h3-5,10H,1-2H3 |
InChI Key |
SXYOSMIOMPRKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)SC)Cl |
Origin of Product |
United States |
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